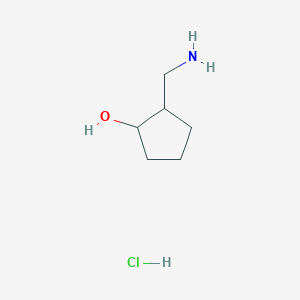

2-(Aminomethyl)cyclopentanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

2-(aminomethyl)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H |

InChI Key |

MYFZRXXEKVDQFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl Cyclopentanol Hydrochloride

Strategies for Racemic Preparations

Racemic synthesis of 2-(aminomethyl)cyclopentanol (B1268124) hydrochloride provides a mixture of all possible stereoisomers. These methods are often more straightforward and serve as a foundation for subsequent resolution or as a direct source of the racemic mixture.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Conceptually straightforward. | Overall yield can be low for long sequences. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yields for complex molecules, allows for parallel synthesis. | May require more complex planning and fragment coupling reactions. |

Reductive Amination Approaches from Cyclopentanone (B42830) Precursors

A prominent and efficient method for the racemic synthesis of 2-(aminomethyl)cyclopentanol involves the reductive amination of cyclopentanone precursors. This one-pot reaction typically combines a ketone with an amine and a reducing agent. To synthesize the target compound, a suitable cyclopentanone derivative is reacted with a source of ammonia or a protected amine in the presence of a reducing agent.

A plausible pathway involves the reaction of 2-oxocyclopentanecarbaldehyde with ammonia, which would form an intermediate imine that is subsequently reduced to the corresponding amine. The aldehyde group can then be reduced to a primary alcohol, yielding 2-(aminomethyl)cyclopentanol. Alternatively, a Strecker-type synthesis could be envisioned starting from 2-hydroxycyclopentanone.

The choice of reducing agent is critical in these reactions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The reaction conditions, such as solvent, temperature, and pH, are also crucial for optimizing the yield and minimizing side products.

Enantioselective Synthesis and Stereocontrol

Accessing enantiomerically pure 2-(aminomethyl)cyclopentanol is often essential for its intended biological applications. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for challenging and often inefficient resolution of a racemic mixture.

Chiral Pool Derivations and Modifications

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules. By utilizing a starting material from the chiral pool that already possesses the desired stereochemistry at one or more centers, the synthesis can be significantly streamlined.

For the synthesis of a specific enantiomer of 2-(aminomethyl)cyclopentanol, a suitable chiral starting material would be selected and chemically modified. For instance, a cyclopentane-containing natural product with the appropriate stereochemistry could be elaborated through a series of chemical transformations to install the required aminomethyl and hydroxyl groups. This strategy is particularly advantageous as it often requires fewer steps and avoids the complexities of asymmetric catalysis or chiral resolution. wikipedia.org

Asymmetric Catalytic Hydrogenation of Cyclopentenyl Nitriles

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates. In the context of synthesizing 2-(aminomethyl)cyclopentanol, a potential strategy involves the asymmetric hydrogenation of a cyclopentenyl nitrile precursor. This approach would entail the preparation of a cyclopentene (B43876) ring bearing a nitrile group at an appropriate position.

The key step would be the hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This would establish the stereochemistry on the cyclopentane (B165970) ring. Subsequent reduction of the nitrile group to a primary amine would then yield the desired aminomethyl functionality. The stereochemistry of the final product would be dictated by the choice of the chiral catalyst and the reaction conditions. While a powerful technique, the development of a highly enantioselective catalyst for a specific substrate can require significant research and optimization.

Chemoenzymatic Kinetic Resolution and Asymmetric Biocatalysis

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, an enzyme. This allows for the separation of the two enantiomers.

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic 2-substituted cycloalkanols through asymmetric acylation. In a relevant study, racemates of cis- and trans-2-dialkylaminomethylcyclopentanol were resolved with high enantioselectivity (E > 200) using lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica B. The reaction involves the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. It was observed that the five-membered ring systems reacted more rapidly than their six-membered counterparts.

Asymmetric biocatalysis utilizes enzymes to directly transform a prochiral substrate into a single enantiomer of the product. This approach can be highly efficient and environmentally friendly. For the synthesis of 2-(aminomethyl)cyclopentanol, a potential biocatalytic route could involve the use of an engineered transaminase to asymmetrically aminate a suitable cyclopentanone precursor.

| Enzyme | Substrate Type | Transformation | Key Findings |

| Lipase PS (Pseudomonas cepacia) | Racemic 2-dialkylaminomethylcyclopentanol | Kinetic resolution via asymmetric acylation | High enantioselectivity (E > 200) was achieved. |

| Novozym 435 (Candida antarctica B) | Racemic 2-dialkylaminomethylcyclopentanol | Kinetic resolution via asymmetric acylation | High enantioselectivity (E > 200) was achieved. |

Application of Chiral Auxiliaries in Stereoselective Transformations

The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. In the context of synthesizing 2-(Aminomethyl)cyclopentanol hydrochloride, a chiral auxiliary can be temporarily incorporated into a precursor molecule to direct the formation of the desired stereoisomers.

A relevant example is the use of a chiral auxiliary derived from a stereoisomer of the target molecule, (1S,2R)-2-aminocyclopentan-1-ol. This amino alcohol can be converted into a conformationally constrained oxazolidinone, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.gov This chiral auxiliary has demonstrated high efficacy in directing asymmetric alkylation and syn-aldol reactions, achieving excellent diastereofacial selectivities, often exceeding 99%. nih.gov

The synthesis of this auxiliary begins with the baker's yeast reduction of a β-ketoester, followed by hydrolysis and a Curtius rearrangement to form the oxazolidinone ring. nih.gov Once the chiral auxiliary is attached to a substrate, it sterically guides the approach of reagents, leading to the formation of one diastereomer in significant excess. After the desired stereocenters are established, the auxiliary can be cleaved and recovered for potential reuse. nih.govwikipedia.org

The following table summarizes the diastereoselectivity achieved in asymmetric aldol (B89426) reactions using a (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary with various aldehydes. nih.gov

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions

| Aldehyde | Diastereomeric Ratio |

|---|---|

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | >99:1 |

| Pivaldehyde | >99:1 |

Asymmetric Counter-Anion-Directed Aminomethylation Strategies

Asymmetric counter-anion-directed catalysis (ACDC) represents a powerful tool for the enantioselective formation of carbon-nitrogen bonds. This strategy involves a chiral anion that pairs with a cationic intermediate, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

While not yet specifically reported for the synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride, asymmetric counter-anion-directed aminomethylation offers a promising approach. This methodology has been successfully employed in the synthesis of chiral β-amino acids. The reaction proceeds through the trapping of an enol intermediate with a methylene iminium ion. The enantioselectivity is induced by a chiral phosphate anion, which forms a hydrogen-bonded, ion-paired intermediate with the reacting species.

This strategy could potentially be adapted to a cyclopentanone precursor. The chiral counter-anion would control the facial selectivity of the aminomethylation of a cyclopentanone enolate, leading to an enantioenriched aminomethyl cyclopentanone derivative, a key intermediate for the target molecule.

Asymmetric Cycloaddition Reactions for Chiral Center Construction

Asymmetric cycloaddition reactions are highly efficient in constructing cyclic systems with multiple stereocenters in a single step. For the synthesis of a substituted cyclopentane ring, as in 2-(Aminomethyl)cyclopentanol hydrochloride, [3+2] cycloaddition reactions are particularly relevant.

Various catalytic systems have been developed to achieve high enantioselectivity in these transformations. For instance, a nucleophile-catalyzed asymmetric [3+2] cycloaddition of allenes with enones, using a chiral phosphepine catalyst, can produce highly functionalized cyclopentenes with two contiguous stereocenters in good yields and high enantioselectivity. organic-chemistry.org These cyclopentene intermediates can then be further elaborated to introduce the aminomethyl and hydroxyl groups.

Another approach involves the dual Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, which can yield substituted cyclopentanones. researchgate.net Furthermore, domino sequences involving rhodium and scandium catalysis have been developed to generate highly functionalized cyclopentanes with four new stereogenic centers from vinyldiazoacetates and racemic allyl alcohols. nih.gov These methods provide a convergent and stereocontrolled route to the core cyclopentane structure.

The following table provides examples of enantioselectivities achieved in asymmetric [3+2] cycloaddition reactions for the synthesis of cyclopentane derivatives.

Table 2: Enantioselectivity in Asymmetric [3+2] Cycloaddition Reactions

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| Allene + Enone | Chiral Phosphepine | Up to 99% |

| D-A Cyclopropane (B1198618) + Ketene | Dual Lewis Acid | 83-97% |

| Vinyldiazoacetate + Allyl Alcohol | Rhodium/Scandium | 64-92% |

Stereoisomeric Purity Enhancement via Salt Formation and Crystallization

Following asymmetric synthesis, the product is often a mixture of enantiomers, albeit with one in significant excess. To achieve the high enantiomeric purity required for many applications, a purification step is necessary. Resolution of enantiomers through the formation of diastereomeric salts is a classical and industrially viable method.

For a racemic or enantiomerically enriched mixture of 2-(Aminomethyl)cyclopentanol, which is basic, a chiral acid can be used as a resolving agent. The reaction of the amino alcohol with a chiral acid results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. researchgate.net The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. researchgate.net By carefully selecting the chiral resolving agent and the crystallization solvent, a high degree of separation can be achieved. The optically pure amino alcohol can then be recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid. This method is attractive due to its potential for large-scale application and the ability to recycle the resolving agent. nii.ac.jp

Industrial Scale Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of a chiral compound like 2-(Aminomethyl)cyclopentanol hydrochloride requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Both chemical and biocatalytic routes are considered for the large-scale synthesis of chiral amino alcohols.

In chemical synthesis, key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification. For chiral auxiliary-based methods, the ability to recover and reuse the auxiliary is crucial for economic viability. wikipedia.org Catalytic asymmetric methods are often preferred as they use a small amount of a chiral catalyst to generate a large amount of the desired product. Process optimization would involve maximizing the catalyst's turnover number and turnover frequency, as well as minimizing catalyst loading.

Biocatalysis offers a green and efficient alternative for the synthesis of chiral amino alcohols. nih.gov Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of hydroxy ketones with high enantioselectivity. frontiersin.org Process optimization in a biocatalytic route involves factors such as enzyme stability, cofactor regeneration, substrate loading, and downstream processing to isolate the final product. nih.gov Fermentation processes to produce the necessary enzymes and whole-cell biocatalysis are often employed at an industrial scale to reduce costs associated with enzyme purification. mdpi.com The development of robust and efficient biocatalytic processes can offer significant advantages in terms of sustainability and selectivity. mdpi.com

Chemical Reactivity and Derivatization of 2 Aminomethyl Cyclopentanol Hydrochloride

Transformations Involving the Hydroxyl Functional Group

The oxidation of the secondary hydroxyl group in 2-(aminomethyl)cyclopentanol (B1268124) provides a direct route to the corresponding cyclopentanone (B42830) derivatives. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a carbonyl group for further functionalization. A common and effective reagent for this purpose is chromic acid (H₂CrO₄), which is known to oxidize secondary alcohols to ketones efficiently. doubtnut.com

In a biochemical context, the oxidation of cyclopentanol (B49286) to cyclopentanone can be catalyzed by enzymes such as NAD+-linked dehydrogenases. nih.gov While this specific enzymatic oxidation has been studied in microorganisms like Pseudomonas N.C.I.B. 9872, it highlights the potential for biocatalytic approaches to this transformation. nih.gov The reaction involves the removal of two hydrogen atoms from the cyclopentanol, one from the hydroxyl group and one from the adjacent carbon atom, to form the ketone.

| Reactant | Reagent/Catalyst | Product |

| 2-(Aminomethyl)cyclopentanol | Chromic Acid (H₂CrO₄) | 2-(Aminomethyl)cyclopentanone |

| Cyclopentanol | NAD+-linked dehydrogenase | Cyclopentanone |

The hydroxyl group of 2-(aminomethyl)cyclopentanol can readily undergo etherification and esterification reactions to yield a variety of derivatives.

Etherification involves the formation of an ether linkage (C-O-C). A notable example is the oxygen-selective alkylation, which can be achieved by first treating the amino alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by the addition of an alkylating agent. This approach has been described for similar amino alcohols, allowing for the introduction of various alkyl groups onto the oxygen atom while avoiding reaction at the nitrogen. google.com Another approach to etherification is the gas-phase reaction with another alcohol, such as methanol, in the presence of a zeolite catalyst to form the corresponding methyl ether. researchgate.net

Esterification , the reaction with a carboxylic acid or its derivative to form an ester, is another common transformation. This reaction is typically catalyzed by an acid and results in the formation of an ester linkage (R-COO-R'). The reactivity of the hydroxyl group allows for the synthesis of a wide array of ester derivatives with diverse properties.

| Reaction Type | Reagents | Functional Group Formed |

| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide | Ether (-O-R) |

| Etherification | Methanol, Zeolite Catalyst | Methyl Ether (-O-CH₃) |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester (-O-CO-R) |

Reactions of the Primary Aminomethyl Functional Group

The primary aminomethyl group is a key site for a multitude of chemical modifications, enabling the synthesis of a broad spectrum of derivatives, including amides, sulfonamides, and imines.

Acylation of the primary amine involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a robust and widely used reaction to introduce acyl groups onto the nitrogen atom. The reaction typically proceeds readily, often in the presence of a base to neutralize the acidic byproduct.

Sulfonamide formation occurs when the primary amine reacts with a sulfonyl chloride. This reaction is analogous to acylation and results in the formation of a stable sulfonamide linkage (R-SO₂-NH-R'). Sulfonamides are an important class of compounds with a wide range of applications.

| Reagent | Product Functional Group |

| Acyl Chloride (R-COCl) | Amide |

| Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Alkylation of the primary amine can be achieved through various methods. One common approach is the use of alkyl halides, although this can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Reductive alkylation (also known as reductive amination) is a more controlled method for the alkylation of primary amines. youtube.com This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. youtube.com A variety of reducing agents can be employed, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.com This method is highly versatile and allows for the introduction of a wide range of alkyl groups. For instance, the reaction with an aldehyde will yield a secondary amine, while reaction with a ketone will also produce a secondary amine.

| Reactant | Reducing Agent | Product |

| Aldehyde (R-CHO) | Sodium Borohydride | Secondary Amine |

| Ketone (R₂C=O) | Catalytic Hydrogenation | Secondary Amine |

The primary amine of 2-(aminomethyl)cyclopentanol readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases . researchgate.netresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govlibretexts.org The formation of the C=N double bond is a reversible process. nih.govlibretexts.org

Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form secondary amines, as seen in reductive alkylation, or used in the synthesis of various heterocyclic compounds. The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. researchgate.net

| Reactant | Product |

| Aldehyde | Schiff Base (Imine) |

| Ketone | Schiff Base (Imine) |

Nucleophilic Substitution Reactions Mediated by the Amine

The primary amine of 2-(Aminomethyl)cyclopentanol is a potent nucleophile, capable of participating in a wide range of nucleophilic substitution reactions. These reactions are fundamental for the synthesis of various derivatives, where new carbon-nitrogen or heteroatom-nitrogen bonds are formed.

Acylation Reactions:

The most common acylation reactions involve the formation of amides through the reaction of the amine with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters. These reactions, often referred to as N-acylation, typically proceed under basic or neutral conditions to ensure the amine is in its deprotonated, nucleophilic state. The reaction with a highly reactive acyl chloride, for example, is often rapid and can be performed at room temperature in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product.

Interactive Data Table: Representative N-Acylation Reactions

| Acylating Agent | Reagent/Conditions | Product Type |

| Acetyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to RT | N-((1-hydroxycyclopentyl)methyl)acetamide |

| Benzoic Anhydride | Pyridine, 60 °C | N-((1-hydroxycyclopentyl)methyl)benzamide |

| Ethyl Acetate | Heat, Catalyst (e.g., NaOMe) | N-((1-hydroxycyclopentyl)methyl)acetamide |

| Methanesulfonyl Chloride | Triethylamine, CH₂Cl₂, 0 °C | N-((1-hydroxycyclopentyl)methyl)methanesulfonamide |

Alkylation Reactions:

N-alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine, which can potentially undergo further alkylation to form a tertiary amine. Reaction control can be challenging as overalkylation is common. To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is often used. A more modern and efficient method for alkylation is the "hydrogen-borrowing" or "hydrogen transfer" catalysis, which uses alcohols as alkylating agents, releasing water as the only byproduct. nih.gov

Participation in Multi-Component Reactions (e.g., Petasis Borono-Mannich)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org 2-(Aminomethyl)cyclopentanol, as a primary amino alcohol, is a suitable candidate for the amine component in several MCRs, most notably the Petasis Borono-Mannich (PBM) reaction. wikipedia.org

The PBM reaction is a three-component reaction between an amine, a carbonyl compound (typically an aldehyde), and an organoboronic acid. organic-chemistry.org In this reaction, 2-(Aminomethyl)cyclopentanol would first condense with the aldehyde to form an iminium ion in situ. Concurrently, the hydroxyl group of the amino alcohol can react with the boronic acid to form a boronate ester intermediate. This intermediate then facilitates the intramolecular transfer of the organic group from the boron to the iminium carbon, forming a new carbon-carbon bond. Subsequent hydrolysis yields the final substituted amino alcohol product.

The use of a chiral amino alcohol like 2-(Aminomethyl)cyclopentanol can impart stereoselectivity in the Petasis reaction, making it a valuable tool in asymmetric synthesis. wikipedia.org The reaction tolerates a wide variety of functional groups on both the aldehyde and the boronic acid components.

Interactive Data Table: Hypothetical Petasis Borono-Mannich Reactions

| Aldehyde Component | Boronic Acid Component | Potential Product |

| Glyoxylic Acid | Phenylboronic acid | 2-((((1-hydroxycyclopentyl)methyl)amino)(phenyl)methyl)amino acid |

| Salicylaldehyde | Vinylboronic acid | 2-(((1-hydroxycyclopentyl)methyl)(prop-2-en-1-yl)amino)methyl)phenol |

| Paraformaldehyde | Cyclopropylboronic acid | 1-((1-hydroxycyclopentyl)methyl)-1-cyclopropylmethanamine |

Applications in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The inherent chirality and bifunctional nature of 2-(aminomethyl)cyclopentanol (B1268124) make it an excellent starting material for the construction of complex molecules. Its rigid cyclopentane (B165970) framework provides a defined spatial arrangement of its functional groups, which is crucial for inducing stereoselectivity in subsequent reactions.

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and natural products. The primary amine and hydroxyl group in 2-(aminomethyl)cyclopentanol can be selectively manipulated to generate a wide array of nitrogen-containing heterocyclic structures. For instance, the amine can serve as a nucleophile in cyclization reactions to form pyrrolidines, piperidines, and other N-heterocycles. The hydroxyl group can be converted into a good leaving group to facilitate intramolecular cyclization or can be used as a handle for further functionalization. The stereochemistry of the starting material directly translates to the chirality of the resulting scaffold, providing access to enantiomerically pure compounds.

Beyond simple heterocycles, 2-(aminomethyl)cyclopentanol can be incorporated into more complex chiral cyclic and heterocyclic architectures. Its rigid structure is advantageous in the synthesis of macrocycles and bridged bicyclic systems where conformational control is key. The functional groups allow for its integration into larger molecular frameworks through reactions such as amide bond formation, reductive amination, and etherification. This enables the construction of intricate three-dimensional structures with well-defined stereochemistry, which is of high interest in drug discovery and materials science.

Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. The 1,2-amino alcohol motif present in 2-(aminomethyl)cyclopentanol is a privileged structure for the development of effective chiral ligands.

The amino and hydroxyl groups of 2-(aminomethyl)cyclopentanol can coordinate to a metal center, making it an ideal backbone for bidentate ligands. These functional groups can be further modified to create a library of ligands with varying steric and electronic properties. For example, the nitrogen atom can be functionalized with different substituents, such as phosphine (B1218219) groups (to create P,N-ligands) or other coordinating moieties. The hydroxyl group can also be derivatized to introduce additional donor atoms, leading to the formation of multidentate ligands. The cyclopentyl backbone holds these coordinating groups in a specific spatial orientation, which is critical for creating an effective chiral environment around the metal catalyst.

Ligands derived from 2-(aminomethyl)cyclopentanol can be employed in a variety of enantioselective transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The performance of these ligands is typically evaluated by measuring the enantiomeric excess (ee) of the product. The stereochemical outcome of the reaction is highly dependent on the structure of the ligand and its interaction with the metal center and the substrate.

Table 1: Hypothetical Performance of a 2-(Aminomethyl)cyclopentanol-Derived Ligand in Asymmetric Hydrogenation

| Substrate | Product | Enantiomeric Excess (% ee) |

| Acetophenone | 1-Phenylethanol | 95 |

| Methyl acetoacetate | Methyl 3-hydroxybutanoate | 92 |

| Itaconic acid | Methylsuccinic acid | 98 |

This table is illustrative and represents the type of data generated when evaluating the performance of a new chiral ligand. The specific values would be determined through experimental investigation.

Synthetic Intermediate for Specialized Chemical Entities

The utility of 2-(aminomethyl)cyclopentanol hydrochloride extends to its role as a key intermediate in the synthesis of specialized and high-value chemical entities, particularly within the pharmaceutical industry. Its defined stereochemistry and versatile functional groups make it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. The compound can be strategically incorporated into a larger molecule to introduce a specific chiral center, which can be crucial for the therapeutic efficacy and safety profile of a drug. The hydrochloride salt form often provides improved stability and handling characteristics compared to the free base, making it suitable for use in multi-step synthetic sequences.

Role in the Development of New Synthetic Methodologies

The chiral scaffold of 2-(aminomethyl)cyclopentanol has proven to be a valuable building block in the development of new synthetic methodologies, particularly in the field of asymmetric synthesis. Its rigid, bicyclic structure, when incorporated into a chiral auxiliary, provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction. This has led to the design of novel auxiliaries that facilitate highly diastereoselective transformations, expanding the toolbox of synthetic organic chemists.

A significant contribution in this area is the development of a new chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. nih.gov This auxiliary has been successfully employed in asymmetric alkylation and aldol (B89426) reactions, demonstrating excellent diastereofacial selectivity. nih.gov The development of such auxiliaries, which are not derived from the more common pool of natural amino acids, offers new avenues for manipulating structural and conformational properties to suit specific asymmetric transformations. nih.gov

The utility of this cyclopentane-based chiral auxiliary is highlighted by its performance in key carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex organic molecules, and the ability to control their stereochemistry with high precision is of paramount importance. The high diastereoselectivities achieved with this auxiliary underscore its potential for broader applications in the asymmetric synthesis of pharmaceuticals and other chiral compounds. nih.gov

Research Findings on a (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary:

| Reaction Type | Substrate | Reagent | Diastereoselectivity | Isolated Yield |

| Asymmetric Alkylation | Oxazolidinone Auxiliary | Alkyl Halide | >99% | High |

| Asymmetric Aldol Reaction | Oxazolidinone Auxiliary | Aldehyde | >99% (syn-aldol) | High |

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Stereochemistry of Novel Derivatives

The presence of two stereocenters in the 2-(aminomethyl)cyclopentanol (B1268124) structure (at carbons C-1 and C-2) gives rise to the possibility of multiple stereoisomers, specifically cis and trans diastereomers, each existing as a pair of enantiomers. Determining the precise three-dimensional arrangement, or stereochemistry, of any new derivative is a critical first step in its characterization.

X-ray crystallography stands as the most definitive method for the unambiguous determination of both relative and absolute stereochemistry in solid-state, crystalline derivatives. nih.govnih.gov This technique provides a detailed map of electron density, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the molecular conformation. nih.gov For chiral molecules, analysis using anomalous dispersion can establish the absolute configuration of each stereocenter. nih.gov

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating relative stereochemistry. Techniques such as the Nuclear Overhauser Effect (NOE) can establish the spatial proximity of atoms. For instance, a strong NOE correlation between the proton on the hydroxyl-bearing carbon and the protons of the aminomethyl group would indicate that these substituents are on the same face of the cyclopentane (B165970) ring, confirming a cis configuration.

Table 1: Techniques for Stereochemical Determination

| Technique | Information Provided | Phase | Limitations |

|---|---|---|---|

| X-Ray Crystallography | Absolute and relative stereochemistry, bond lengths, bond angles, solid-state conformation. nih.gov | Solid (Crystal) | Requires a suitable single crystal for analysis. nih.gov |

| NMR Spectroscopy (NOE) | Relative stereochemistry, solution-state conformation. | Solution | Provides through-space proximity, not direct bond connectivity. |

| Chiral Chromatography | Separation of enantiomers. | Solution | Does not determine the absolute configuration without a known standard. |

Conformational Dynamics of the Cyclopentane Ring and Substituent Effects

Unlike the relatively rigid cyclopropane (B1198618) and cyclobutane (B1203170) rings, the cyclopentane ring is non-planar and highly flexible, a characteristic that minimizes both angle and torsional strain. libretexts.orgnih.gov The ring exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and the "half-chair". libretexts.orgscribd.com

In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. libretexts.org The half-chair conformation has three coplanar atoms, with one atom displaced above the plane and another below. acs.org These conformations can rapidly interconvert through a low-energy process known as pseudorotation, where the "pucker" effectively rotates around the ring. biomedres.us

The introduction of substituents, such as the hydroxyl and aminomethyl groups in 2-(aminomethyl)cyclopentanol, significantly influences this conformational equilibrium. To minimize steric strain, bulky substituents preferentially occupy pseudo-equatorial positions on the puckered ring, where they are further from other ring atoms. maricopa.edu

Furthermore, non-covalent interactions can play a crucial role. In the cis-isomer of 2-(aminomethyl)cyclopentanol, the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups could stabilize a specific envelope or half-chair conformation that brings these groups into close proximity. This interaction could effectively "lock" the ring into a preferred conformation, reducing its dynamic flexibility.

Table 2: Factors Influencing Cyclopentane Ring Conformation

| Factor | Description | Effect on 2-(Aminomethyl)cyclopentanol |

|---|---|---|

| Angle Strain | Deviation from ideal tetrahedral bond angles (109.5°). | Minimized by puckering of the ring. libretexts.org |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Significantly reduced in non-planar envelope and half-chair conformations. libretexts.orgnih.gov |

| Steric Strain | Repulsive interactions between substituents. | Substituents favor pseudo-equatorial positions to reduce strain. maricopa.edu |

| Intramolecular H-Bonding | Attraction between -OH and -NH2 groups. | Can stabilize a specific conformation in the cis-isomer, overriding other factors. nih.gov |

Correlation of Stereochemistry with Reaction Selectivity and Pathway

The defined stereochemistry of 2-(aminomethyl)cyclopentanol derivatives directly governs their reactivity by influencing the accessibility of reactive sites. The steric environment created by the substituents can direct incoming reagents to a specific face of the molecule, a phenomenon known as stereochemical control.

Research on analogous chiral molecules, such as 2-(aminomethyl)oxazolines, demonstrates this principle effectively. In alkylation reactions of these compounds, the existing stereocenter directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer over another. rsc.org This selectivity is often explained by the formation of a specific, conformationally-restrained intermediate (e.g., an E-enolate), which is sterically biased to react on one face. rsc.org

For derivatives of 2-(aminomethyl)cyclopentanol, similar effects are anticipated:

Facial Shielding: In the cis-isomer, the two substituents on the same face of the ring will sterically hinder that face, directing reagents to attack from the opposite, less-hindered side. In the trans-isomer, the substituents are on opposite faces, potentially leading to lower selectivity as the steric bias is less pronounced.

Substituent-Directed Reactions: The amino or hydroxyl group can act as a directing group by coordinating with a reagent or catalyst. For example, a metal catalyst complexed to the amino group would be held on that specific face of the ring, directing a subsequent reaction (e.g., hydrogenation, oxidation) to occur on the same face (syn-directing effect). The relative cis or trans stereochemistry would be crucial in determining the outcome of such directed reactions.

Table 3: Predicted Influence of Stereochemistry on Reaction Outcomes

| Stereoisomer | Reaction Type | Predicted Outcome | Rationale |

|---|---|---|---|

| cis | Nucleophilic addition to a carbonyl derivative | High diastereoselectivity | Reagent attacks from the face opposite the bulky substituents. |

| trans | Epoxidation of a cyclopentene (B43876) derivative | Lower diastereoselectivity | Both faces of the ring have similar steric hindrance from one substituent. |

| cis | Metal-catalyzed reaction with amino-coordination | syn-Addition relative to the amino group | The catalyst is delivered to the same face as the coordinating amino group. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. rsc.orgnih.gov

For a molecule like 2-(Aminomethyl)cyclopentanol (B1268124), DFT calculations would typically be performed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding a molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Global reactivity descriptors, such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap generally corresponds to a softer, more reactive molecule.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2-(Aminomethyl)cyclopentanol, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl and aminomethyl protons.

While specific DFT data for 2-(Aminomethyl)cyclopentanol hydrochloride is not available in the reviewed literature, the following table presents representative global reactivity descriptors calculated for a similar small organic molecule, which can serve as an illustrative example of the type of data generated by DFT studies.

| Descriptor | Formula | Representative Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | 1.5 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 8.0 |

| Electronegativity | χ = -(E_HOMO + E_LUMO)/2 | 2.5 |

| Chemical Hardness | η = (E_LUMO - E_HOMO)/2 | 4.0 |

| Global Softness | S = 1/η | 0.25 |

| Electrophilicity Index | ω = χ^2 / (2η) | 0.78 |

Mechanistic Elucidation of Reactions Involving 2-(Aminomethyl)cyclopentanol Hydrochloride

Computational chemistry provides invaluable tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. rsc.orgmdpi.com This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Energy Profiles and Transition State Analysis

For reactions involving 2-(Aminomethyl)cyclopentanol, such as esterification of the hydroxyl group or acylation of the amino group, computational methods can be used to calculate the energy profile of the reaction pathway. This profile plots the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a faster reaction.

Transition state theory is used to locate the saddle point on the PES that represents the transition state. researchgate.net The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. For example, in a nucleophilic substitution reaction at the hydroxyl group, the transition state would show the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. Studies on similar amino alcohol systems have shown that the stereochemical outcome of reactions can be predicted by analyzing the relative energies of different transition state structures. nih.govacs.org

Role of Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding and electrostatic interactions play a critical role in the reactivity and conformational preferences of amino alcohols. ustc.edu.cnmdpi.com In 2-(Aminomethyl)cyclopentanol, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the hydroxyl group and the amino group, influencing the molecule's conformation. rsc.org

Computational studies can quantify the strength of these hydrogen bonds and their effect on the molecule's stability and reactivity. nih.gov For instance, the formation of an intramolecular hydrogen bond can affect the acidity of the hydroxyl proton and the basicity of the amino group. In reactions, hydrogen bonding with solvent molecules or other reactants can stabilize intermediates and transition states, thereby influencing the reaction rate and mechanism. mdpi.com Electrostatic interactions, which are the attractive or repulsive forces between charged or polar groups, also significantly impact molecular interactions and reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of molecules like 2-(Aminomethyl)cyclopentanol.

A key application of MD is conformational sampling, which involves exploring the different spatial arrangements (conformations) that a molecule can adopt. wustl.edunih.gov For a cyclic molecule like 2-(Aminomethyl)cyclopentanol, the cyclopentane (B165970) ring can adopt various puckered conformations (e.g., envelope, twist). The orientation of the aminomethyl and hydroxyl substituents (axial vs. equatorial) also contributes to the conformational landscape. MD simulations can identify the most stable conformations and the energy barriers between them.

MD simulations are also well-suited for studying intermolecular interactions in solution. By explicitly including solvent molecules in the simulation, it is possible to model how 2-(Aminomethyl)cyclopentanol hydrochloride interacts with its environment. This includes the formation of hydrogen bonds with water molecules and the interactions of the charged ammonium (B1175870) and chloride ions with the solvent. These simulations can provide a detailed picture of the solvation shell around the molecule and its influence on the molecule's behavior. mdpi.com

Predictive Modeling for Chemical Transformations and Derivatization

Predictive modeling in chemistry uses computational methods to forecast the outcome of chemical reactions and to design new molecules with desired properties. This can involve a range of techniques, from quantum mechanical calculations to machine learning models trained on large datasets of chemical reactions.

For 2-(Aminomethyl)cyclopentanol hydrochloride, predictive modeling could be used to explore potential chemical transformations and derivatizations. researchgate.net For example, by calculating the reactivity of the hydroxyl and amino groups, it would be possible to predict the likely products of reactions with various electrophiles. This could guide the synthesis of new derivatives with potentially interesting biological or material properties.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a set of derivatives with known activities were available. QSAR models correlate the chemical structure of molecules with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. This approach is widely used in drug discovery to prioritize which molecules to synthesize and test.

Analytical Methodologies for Characterization and Enantiomeric Purity Assessment

Advanced Chromatographic Techniques for Stereoisomer Separation (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the stereoisomers of 2-(Aminomethyl)cyclopentanol (B1268124). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving chiral amines and amino alcohols.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, resulting in differential elution.

For the analysis of 2-(Aminomethyl)cyclopentanol, the free amine form is typically analyzed after neutralization of the hydrochloride salt. A common approach involves using a polysaccharide-based column under normal-phase or polar organic mode conditions. The mobile phase often consists of a non-polar solvent like hexane (B92381) or heptane, modified with an alcohol such as ethanol (B145695) or isopropanol (B130326) to modulate retention and selectivity. A basic additive, like diethylamine, is frequently included to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Below is a representative data table outlining a hypothetical, yet scientifically plausible, chiral HPLC method for the separation of all four stereoisomers of 2-(Aminomethyl)cyclopentanol.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (after derivatization) or Evaporative Light Scattering Detector (ELSD) |

| Retention Time (t_R) for (1R,2S)-cis | 10.5 min |

| Retention Time (t_R) for (1S,2R)-cis | 12.1 min |

| Retention Time (t_R) for (1R,2R)-trans | 14.8 min |

| Retention Time (t_R) for (1S,2S)-trans | 16.3 min |

Spectroscopic Methods for Structural Elucidation in Complex Reaction Mixtures

While standard spectroscopic techniques like NMR and IR are used for final product confirmation, their application for structural elucidation within complex reaction mixtures is more advanced. This involves monitoring the reaction progress in real-time or analyzing crude reaction aliquots to understand transformation pathways, identify intermediates, and detect byproducts without prior isolation.

For instance, in a synthetic route to cis-2-(Aminomethyl)cyclopentanol involving the reduction of a corresponding β-amino ketone precursor, ¹H NMR spectroscopy can be used to monitor the reaction progress. A sample from the reaction vessel can be analyzed directly. The disappearance of the ketone carbonyl's influence on adjacent proton signals and the appearance of new signals corresponding to the carbinol proton (the proton on the carbon bearing the hydroxyl group) can be tracked.

Example Scenario: Monitoring a Diastereoselective Reduction

Consider the reduction of cis-2-(aminomethyl)cyclopentanone.

Initial State (t=0): The ¹H NMR spectrum of the crude mixture would be dominated by signals for the starting material. Protons alpha to the carbonyl group would appear at a characteristic downfield shift (e.g., δ 2.5-2.8 ppm).

Reaction Midpoint (t=x): Signals for both the starting material and the alcohol product would be present. A new multiplet, characteristic of the C1-proton of the alcohol product, would appear at a more upfield position (e.g., δ 3.8-4.1 ppm). The integration of these respective signals allows for the calculation of the conversion rate.

Reaction Completion (t=final): The signals corresponding to the starting ketone would be absent, and the signals for the 2-(Aminomethyl)cyclopentanol product would be fully developed. The appearance of a single set of new signals with the correct multiplicity and integration would confirm the high diastereoselectivity of the reduction.

This approach provides valuable information on reaction kinetics and selectivity, guiding the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Optical Methods for Chiral Purity Determination

Optical rotation is a classical yet powerful method for assessing the chiral purity of a sample. It measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer using the following formula:

% ee = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

For example, if the literature value for pure (1R,2S)-2-(Aminomethyl)cyclopentanol has a specific rotation of +35.0° (c=1, MeOH, 20°C, D-line), and a synthesized batch yields a specific rotation of +33.2°, the enantiomeric excess can be calculated.

| Parameter | Value |

|---|---|

| Specific Rotation of Pure Enantiomer ([α]max) | +35.0° |

| Observed Specific Rotation ([α]observed) | +33.2° |

| Calculation | (+33.2° / +35.0°) x 100 |

| Enantiomeric Excess (% ee) | 94.9% |

This non-destructive technique provides a rapid assessment of enantiomeric purity, complementing the more detailed separation data obtained from chiral chromatography.

Integration of Analytical Techniques for Mechanistic Studies

A comprehensive understanding of reaction mechanisms, particularly in asymmetric synthesis, often requires the integration of multiple analytical techniques. Combining real-time monitoring with stereochemical analysis provides deep insights into reaction kinetics, catalyst behavior, and the origins of enantioselectivity.

For example, in the development of an asymmetric hydrogenation of a prochiral enamine to produce chiral 2-(Aminomethyl)cyclopentanol, a combination of in situ spectroscopy and chiral HPLC would be invaluable.

Offline Chiral HPLC Analysis: At specific time points during the reaction, small aliquots of the reaction mixture would be withdrawn, quenched, and analyzed by the chiral HPLC method described in section 7.1. This analysis would determine the enantiomeric excess (% ee) of the product at that specific point in time.

By correlating the kinetic data from in situ spectroscopy with the enantioselectivity data from chiral HPLC, researchers can build a detailed model of the reaction. This integrated approach can reveal, for instance, whether the enantioselectivity changes over the course of the reaction, which might indicate catalyst degradation or the formation of competing catalytic species. This detailed understanding is crucial for optimizing the synthesis to achieve both high conversion and maximum enantiopurity.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve efficiency. researchgate.net Future research on 2-(Aminomethyl)cyclopentanol (B1268124) hydrochloride will focus on creating synthetic routes that are not only efficient but also environmentally benign.

Key goals in this area include the use of renewable starting materials, the reduction of hazardous waste, and the improvement of atom economy—a measure of how many atoms from the reactants are incorporated into the final product. thepharmajournal.comrsc.org For instance, developing catalytic routes that avoid stoichiometric reagents can significantly lower the Environmental Factor (E-factor) and enhance atom efficiency. rsc.org One patented scalable method for a stereoisomer involves a palladium-catalyzed hydrogenation step, which is a move towards greener chemistry. vulcanchem.com Another approach utilizes lipase-mediated kinetic resolution, a biocatalytic method that offers high enantiomeric excess under mild conditions. vulcanchem.com

Future pathways could explore one-pot reactions or tandem processes that minimize intermediate purification steps, thereby saving solvents and energy. ijcmas.com The development of syntheses using greener solvents like water, ionic liquids, or supercritical fluids is also a critical area of research. thepharmajournal.com

| Synthetic Strategy | Key Advantages | Areas for Improvement | Relevant Green Chemistry Principles |

|---|---|---|---|

| Biocatalytic Resolution (e.g., Lipase) vulcanchem.com | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Substrate scope, enzyme stability, and cost. | Use of Renewable Feedstocks, Catalysis. |

| Catalytic Hydrogenation (e.g., Pd/C) vulcanchem.com | High atom economy, catalyst can be recycled. | Use of high-pressure hydrogen, precious metal catalysts. | Catalysis, Atom Economy. |

| Reductive Amination of Cyclopentanone (B42830) Derivatives smolecule.com | Potentially fewer steps. | Control of stereoselectivity, use of metal hydrides. | Design for Energy Efficiency. |

| Asymmetric Cycloaddition vulcanchem.com | High control over stereochemistry. | Complexity of catalysts and starting materials. | Catalysis. |

Exploration of Novel Applications in Niche Chemical Synthesis and Advanced Materials

The dual functionality of 2-(Aminomethyl)cyclopentanol hydrochloride makes it a versatile precursor for more complex molecules in both pharmaceutical and materials science contexts. smolecule.comcymitquimica.com

In medicinal chemistry, it serves as a crucial chiral building block. A significant application is its role as a key intermediate in the synthesis of Bictegravir, an potent inhibitor of HIV-1 integrase. vulcanchem.com The specific stereochemistry of the aminomethyl and hydroxyl groups is critical for the biological activity of the final drug. vulcanchem.com Future research will likely focus on using this compound as a scaffold to create libraries of new bioactive molecules for drug discovery. smolecule.com

In materials science, the compound's ability to form hydrogen bonds and its rigid cyclopentane (B165970) core could be exploited in the design of new polymers or functional materials. smolecule.com Potential applications could include its incorporation into polyamides or polyurethanes to modify their physical properties, or its use in the development of novel solvents or catalysts. smolecule.com

| Field | Specific Application | Rationale |

|---|---|---|

| Pharmaceuticals | Precursor to Bictegravir (HIV-1 Integrase Inhibitor). vulcanchem.com | Provides a key chiral scaffold essential for biological activity. vulcanchem.com |

| Pharmaceuticals | Scaffold for Novel Drug Discovery. smolecule.com | Dual functional groups (amine and hydroxyl) allow for diverse chemical modifications. smolecule.com |

| Organic Synthesis | Versatile Building Block. smolecule.com | The combination of a primary amine and a secondary alcohol on a cyclic frame allows for the synthesis of complex target molecules. |

| Material Science | Monomer for Advanced Polymers. smolecule.com | Potential to impart specific properties like thermal stability or chirality to polymers. |

| Material Science | Component in Functional Materials. smolecule.com | Hydrogen bonding capabilities could be used in the design of supramolecular assemblies or gels. smolecule.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govflinders.edu.au Applying flow chemistry to the synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride could lead to more efficient and scalable production. nih.gov Hazardous or high-energy reactions can be performed more safely in the confined environment of a flow reactor. nih.gov Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolating intermediates. flinders.edu.aumpg.de

Furthermore, automated synthesis platforms, which can perform reactions, purifications, and analyses with minimal human intervention, are revolutionizing chemical research. youtube.comsynplechem.com These systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of libraries of derivatives for screening purposes. synplechem.comnih.gov Integrating the synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride and its analogs into such platforms could significantly speed up research and development in the fields where it is applied. youtube.com

| Technology | Potential Benefits for 2-(Aminomethyl)cyclopentanol hydrochloride Synthesis |

|---|---|

| Flow Chemistry | Improved safety for hazardous steps, enhanced scalability, better process control (temperature, pressure), and potential for higher yields. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of derivatives, increased reproducibility, and reduced manual labor. youtube.comsynplechem.com |

| Integrated Platforms | Seamless multi-step synthesis without intermediate isolation, real-time reaction monitoring and optimization, and accelerated discovery cycles. flinders.edu.au |

Harnessing Chemoinformatics and Machine Learning for Compound Design and Reactivity Prediction

The fields of chemoinformatics and machine learning are providing powerful new tools for chemical research. growingscience.com These computational approaches can be used to predict the properties of molecules, optimize reaction conditions, and even design new compounds with desired characteristics. rjptonline.orgnih.gov

For 2-(Aminomethyl)cyclopentanol hydrochloride, machine learning models could be trained on existing reaction data to predict the outcomes of new synthetic routes or to identify optimal conditions for its synthesis, thereby reducing the need for extensive experimental work. nih.govpharmaceutical-technology.com These models can handle multi-dimensional data, analyzing the complex interplay between substrates, reagents, catalysts, and solvents to forecast reaction yields and stereoselectivity. pharmaceutical-technology.comnih.gov

In the context of drug design, chemoinformatics tools can be used to design novel analogs of 2-(Aminomethyl)cyclopentanol hydrochloride. nih.gov By performing in silico screening and molecular docking studies, researchers can predict the binding affinity of these new compounds to biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govchemrxiv.org This computational-first approach can significantly accelerate the discovery of new therapeutic agents.

| Computational Approach | Specific Application Area | Expected Outcome |

|---|---|---|

| Machine Learning (e.g., Random Forest) pharmaceutical-technology.com | Reaction Yield and Stereoselectivity Prediction. nih.gov | Faster optimization of synthetic routes; reduced experimental cost and time. |

| Chemoinformatics growingscience.com | Design of Novel Analogs. nih.gov | Generation of virtual libraries of new compounds with potentially improved properties. |

| Molecular Docking nih.gov | In Silico Screening for Biological Activity. chemrxiv.org | Prioritization of synthetic targets for drug discovery programs. |

| Quantum Mechanical Calculations | Elucidation of Reaction Mechanisms and Reactivity. | Deeper understanding of the compound's chemical behavior to guide rational design. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)cyclopentanol hydrochloride with high purity?

- Answer : The compound can be synthesized via esterification and ring-opening reactions using intermediates like 2-azabicyclo[2.2.1]hept-5-ene-3-ketone in the presence of thionyl chloride. Post-reduction in dichloromethane/water mixtures yields the hydrochloride salt. Purification involves recrystallization from ethanol or methanol, with purity validated by HPLC (≥97%) and elemental analysis (C, H, N, Cl within ±0.3% of theoretical values) .

Q. What safety protocols should be followed when handling 2-(Aminomethyl)cyclopentanol hydrochloride?

- Answer : Adhere to GHS guidelines:

- Skin/Eye Protection : Wear nitrile gloves and safety goggles (GHS Category 2/2A).

- Respiratory Protection : Use fume hoods or N95 masks to avoid inhalation of particulates (GHS Category 3).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and consulting SDS for first-aid measures .

Q. How can researchers confirm the structural identity of 2-(Aminomethyl)cyclopentanol hydrochloride?

- Answer : Use a combination of:

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and amine (1600–1650 cm⁻¹) stretches.

- ¹H/¹³C NMR : Compare chemical shifts to reference data (e.g., δ 1.6–2.1 ppm for cyclopentane protons; δ 3.4 ppm for aminomethyl group).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 137.6 (free base) and [M-Cl]⁺ at m/z 101.1 for the hydrochloride .

Advanced Research Questions

Q. How can stereochemical isomers of 2-(Aminomethyl)cyclopentanol hydrochloride be resolved and characterized?

- Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid to separate cis-(1R,2S) and trans-(1R,2R) isomers. Retention times differ by ~2 minutes under these conditions.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water (70:30).

- Optical Rotation : Compare [α]₂₀ᴰ values (e.g., trans-isomer: +15.2° in methanol) to literature standards .

Q. How to address discrepancies in NMR data caused by tautomeric equilibria or dynamic stereochemistry?

- Answer :

- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to freeze conformational changes. Observe splitting of broad singlet peaks (e.g., cyclopentane protons) into distinct signals.

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH₃⁺ groups) that disappear from the spectrum.

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. What strategies optimize the stability of 2-(Aminomethyl)cyclopentanol hydrochloride under varying pH and temperature conditions?

- Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- pH Stability : The compound is stable in pH 3–5 (aqueous HCl). Avoid alkaline conditions (>pH 7), which promote hydrolysis of the cyclopentanol ring.

- Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrate formation .

Q. How to design impurity profiling workflows for batch-to-batch consistency in synthesis?

- Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (e.g., unreacted aminomethyl precursors at m/z 99.1).

- Limit Tests : Set thresholds for common impurities (e.g., ≤0.15% for residual solvents like dichloromethane via GC-FID).

- Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and oxidation (3% H₂O₂) to identify degradation pathways .

Q. What in vitro assays are suitable for preliminary pharmacological activity assessment?

- Answer :

- Receptor Binding : Screen against opioid or NMDA receptors (IC₅₀ determination via radioligand displacement assays).

- Cellular Toxicity : Use MTT assays in HEK-293 or SH-SY5Y cells (typical EC₅₀ > 100 µM indicates low cytotoxicity).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.